molecular formula C18H19NO4 B6379162 4-(4-BOC-Aminophenyl)-2-formylphenol, 95% CAS No. 1111120-59-2

4-(4-BOC-Aminophenyl)-2-formylphenol, 95%

Cat. No. B6379162
CAS RN: 1111120-59-2
M. Wt: 313.3 g/mol
InChI Key: WCPVPQZZLSRPKN-UHFFFAOYSA-N
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Description

4-(4-BOC-Aminophenyl)-2-formylphenol, also known as 4-BOC-APF, is an organic compound used in scientific research. It is a member of the phenol family and is composed of a 4-bromo-2-chloro-6-formylphenyl group attached to a 4-bromo-3-chloro-2-hydroxybenzene group. It is a colorless solid that is soluble in water and organic solvents. 4-BOC-APF is used in a variety of scientific research applications, including biochemical and physiological studies, and has been used for many years as a reagent in organic synthesis.

Scientific Research Applications

4-(4-BOC-Aminophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals and other organic compounds, and as a starting material for the synthesis of other compounds. In addition, 4-(4-BOC-Aminophenyl)-2-formylphenol, 95% has been used in biochemical and physiological studies, such as the study of enzyme kinetics and the study of the effects of drugs on the body.

Mechanism of Action

The mechanism of action of 4-(4-BOC-Aminophenyl)-2-formylphenol, 95% is not fully understood. It is known to interact with enzymes and other proteins in the body, and is thought to act as an inhibitor of certain enzymes. It is also thought to be involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-BOC-Aminophenyl)-2-formylphenol, 95% are not fully understood. However, it is known to interact with enzymes and other proteins in the body and is thought to be involved in the regulation of cell signaling pathways. In addition, 4-(4-BOC-Aminophenyl)-2-formylphenol, 95% has been used in studies of enzyme kinetics and the effects of drugs on the body.

Advantages and Limitations for Lab Experiments

4-(4-BOC-Aminophenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is water soluble, has a low toxicity, and is relatively inexpensive. In addition, it is a stable compound, making it suitable for long-term storage and use. However, it has some limitations, such as its limited solubility in certain solvents and its tendency to form insoluble complexes with some compounds.

Future Directions

There are several potential future directions for the use of 4-(4-BOC-Aminophenyl)-2-formylphenol, 95%. It could be used in the development of new drugs and other organic compounds, as well as in the study of enzyme kinetics and the effects of drugs on the body. In addition, it could be used in the study of cell signaling pathways and the regulation of gene expression. Finally, it could be used in the development of new methods for the synthesis of organic compounds.

Synthesis Methods

4-(4-BOC-Aminophenyl)-2-formylphenol, 95% can be synthesized from 4-bromo-3-chloro-2-hydroxybenzene and 4-bromo-2-chloro-6-formylphenyl bromide. The reaction is carried out in a two-step process, first by reacting 4-bromo-3-chloro-2-hydroxybenzene with 4-bromo-2-chloro-6-formylphenyl bromide in a solvent such as dichloromethane, then by reacting the product with a base such as sodium hydroxide. The resulting product is 4-(4-BOC-Aminophenyl)-2-formylphenol, 95%.

properties

IUPAC Name

tert-butyl N-[4-(3-formyl-4-hydroxyphenyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-7-4-12(5-8-15)13-6-9-16(21)14(10-13)11-20/h4-11,21H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPVPQZZLSRPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[4-(3-formyl-4-hydroxyphenyl)phenyl]carbamate

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